
n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of n-allylamine with 3-pyrrolidinylmethyl chloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: : In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: : n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules
Biology: : In biological research, the compound is used as a tool to study biological processes and pathways. It can be employed as a probe to investigate enzyme activities and interactions with biological targets.
Medicine: : The compound has shown potential therapeutic applications, particularly in the development of new drugs. Its reactivity and ability to interact with biological molecules make it a valuable candidate for drug discovery and development.
Industry: : In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, including the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Some compounds similar to n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride include n-allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride and n-allyl-n-(4-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride.
Uniqueness: : this compound is unique in its structure and reactivity compared to its similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
1219960-32-3 |
---|---|
Molekularformel |
C11H21ClN2 |
Molekulargewicht |
216.75 g/mol |
IUPAC-Name |
N-prop-2-enyl-N-(pyrrolidin-3-ylmethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H20N2.ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;/h3-4,11-12H,1-2,5-10H2;1H |
InChI-Schlüssel |
PZDGOVWZSWTGKV-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)CC1CCNC1.Cl.Cl |
Kanonische SMILES |
C=CCN(CC=C)CC1CCNC1.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.